molecular formula C17H17ClN2O2 B244544 N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide

N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide

Cat. No. B244544
M. Wt: 316.8 g/mol
InChI Key: NDDDRXHNGGXTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide, also known as CP-122,721, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been shown to have a wide range of pharmacological effects.

Mechanism of Action

The exact mechanism of action of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. Additionally, it has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide in lab experiments is its wide range of pharmacological effects, which make it a useful tool for investigating various physiological and pathological processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several potential future directions for research involving N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a common and often debilitating condition. Additionally, further studies are needed to better understand its mechanism of action and to identify any potential side effects or limitations of its use. Finally, there is also interest in exploring its potential use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide involves a series of chemical reactions, starting with the condensation of 4-chloro-3-nitrobenzoic acid with phenylacetic acid. The resulting intermediate is then reduced to the corresponding amine and acylated with propanoyl chloride to yield the final product.

Scientific Research Applications

N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]propanamide

InChI

InChI=1S/C17H17ClN2O2/c1-2-16(21)19-13-8-9-14(18)15(11-13)20-17(22)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)

InChI Key

NDDDRXHNGGXTQL-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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